molecular formula C16H22N4O3 B5701188 NoName

NoName

Cat. No. B5701188
M. Wt: 318.37 g/mol
InChI Key: PUHXQGQINIDMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NoName is a novel compound that has recently gained attention in the scientific community due to its potential therapeutic applications. It is a small molecule that has been synthesized using a unique method and has shown promising results in various preclinical studies.

Scientific Research Applications

1. Stem Cell Research

The non-POU domain containing octamer-binding gene (NONO) plays a crucial role in stem cell research. A study by Yi et al. (2020) generated a homozygous NONO knockout induced pluripotent stem cell (iPSC) line using CRISPR/Cas9-based genome editing. This cell line is instrumental in studying the pathogenic mechanisms of noncompaction cardiomyopathy and neurocyte dysfunction related to NONO mutations (Yi et al., 2020).

2. Cancer Research

NONO is also significant in cancer research. Feng et al. (2020) discussed how NONO is involved in various gene regulation steps, including mRNA splicing, DNA unwinding, and transcriptional regulation. Dysregulation of NONO has been observed in many cancer types, making it a potential biomarker and therapeutic target (Feng et al., 2020).

3. Metabolomics

Klåvus et al. (2020) introduced an analytical workflow for non-targeted metabolic profiling approaches called notame, utilizing liquid chromatography–mass spectrometry analysis. This workflow is critical for the analysis of nutritional metabolomics data, demonstrating the broader applications of "NoName" in scientific research (Klåvus et al., 2020).

4. Cardiovascular Research

NONO gene knockout has implications in cardiovascular research. A study by Xu et al. (2021) showed that NONO knockout inhibits neointima formation in a mouse model, suggesting that inhibition of NONO may provide a novel therapeutic strategy in cardiovascular disease associated with intimal thickening (Xu et al., 2021).

properties

IUPAC Name

2-hydroxy-1,1,3,3-tetramethyl-8-nitro-6-phenyl-5,7-dihydroimidazo[1,5-c]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-15(2)14-13(19(21)22)10-17(12-8-6-5-7-9-12)11-18(14)16(3,4)20(15)23/h5-9,23H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUHXQGQINIDMON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(CN(CN2C(N1O)(C)C)C3=CC=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.